
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains both oxazole and pyrazole rings
Preparation Methods
The synthesis of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions One common synthetic route starts with the preparation of the oxazole ring, followed by the formation of the pyrazole ringReaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Scientific Research Applications
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde can be compared with other heterocyclic compounds containing oxazole and pyrazole rings. Similar compounds include:
- 1-Methyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-5-carbaldehyde
- 1-Ethyl-3-(1,3-oxazol-2-yl)-1H-pyrazole-4-carbaldehyde These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique combination of the oxazole and pyrazole rings in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
2-ethyl-5-(1,3-oxazol-2-yl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C9H9N3O2/c1-2-12-7(6-13)5-8(11-12)9-10-3-4-14-9/h3-6H,2H2,1H3 |
InChI Key |
YNDHLUPUSFDFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine](/img/structure/B13212748.png)
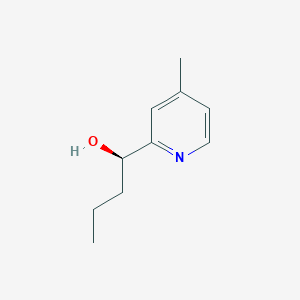
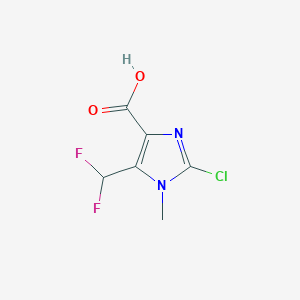
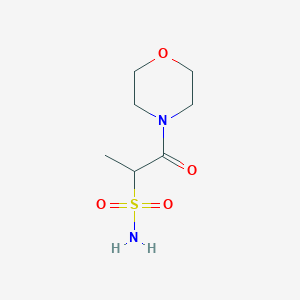
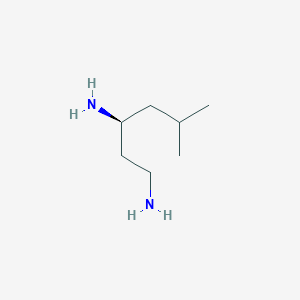

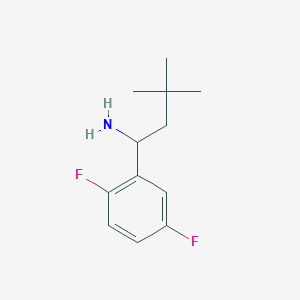
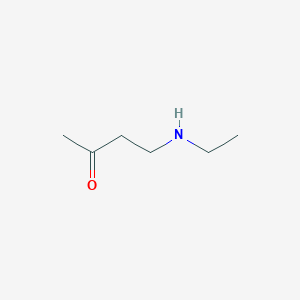
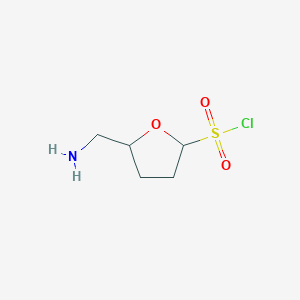

![[(2R,4R)-4-(3-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13212801.png)
![8-(1-Aminobutan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13212805.png)

